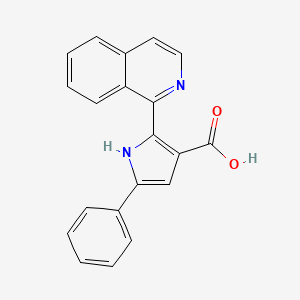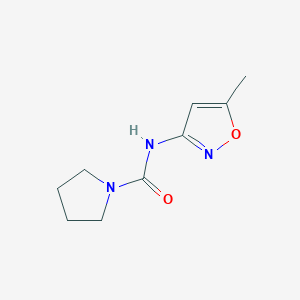
N-(5-Methyl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Methylisoxazol-3-yl)pyrrolidine-1-carboxamide is a compound that features a pyrrolidine ring attached to a carboxamide group, which is further substituted with a 5-methylisoxazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methylisoxazol-3-yl)pyrrolidine-1-carboxamide typically involves the formation of the isoxazole ring followed by the attachment of the pyrrolidine carboxamide group. One common method for synthesizing isoxazoles is through the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
Industrial production methods for N-(5-Methylisoxazol-3-yl)pyrrolidine-1-carboxamide would likely involve optimizing the synthetic routes for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of greener and more sustainable processes to minimize environmental impact.
化学反応の分析
Types of Reactions
N-(5-Methylisoxazol-3-yl)pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can result in a variety of substituted derivatives with potentially enhanced properties.
科学的研究の応用
N-(5-Methylisoxazol-3-yl)pyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural features.
作用機序
The mechanism of action of N-(5-Methylisoxazol-3-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The isoxazole ring and pyrrolidine moiety can interact with various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biological responses, making the compound valuable for therapeutic applications .
類似化合物との比較
Similar Compounds
- N-(5-Methylisoxazol-3-yl)malonamide
- N-(5-Methylisoxazol-3-yl)oxalamide
Uniqueness
N-(5-Methylisoxazol-3-yl)pyrrolidine-1-carboxamide is unique due to the presence of both the isoxazole ring and the pyrrolidine carboxamide group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Compared to similar compounds, it offers a different set of interactions and reactivity, which can be advantageous in specific research and industrial contexts .
特性
CAS番号 |
55808-52-1 |
|---|---|
分子式 |
C9H13N3O2 |
分子量 |
195.22 g/mol |
IUPAC名 |
N-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C9H13N3O2/c1-7-6-8(11-14-7)10-9(13)12-4-2-3-5-12/h6H,2-5H2,1H3,(H,10,11,13) |
InChIキー |
ASVSHPXPLIABPQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NO1)NC(=O)N2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


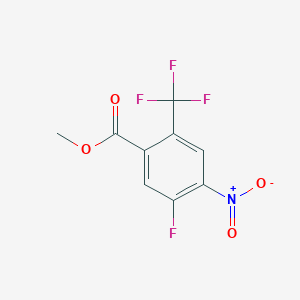
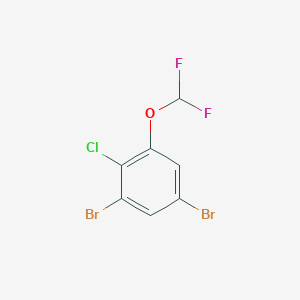
![3-Methyl-1,4,5,6-tetrahydroisoxazolo[3,4-b]pyridine](/img/structure/B12869966.png)
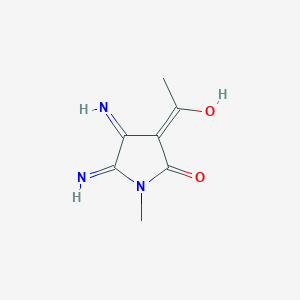
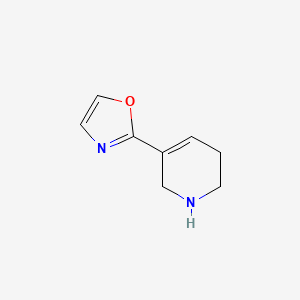
![2-(Chloromethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12869984.png)

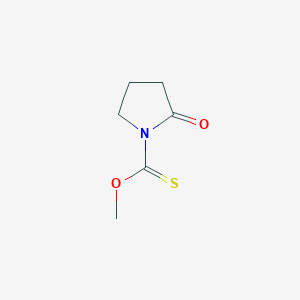

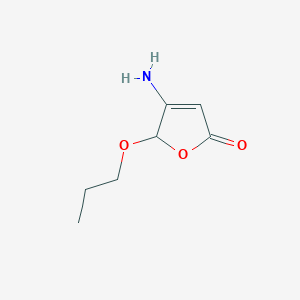
![1-(4-Ethylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12870031.png)


